molecular formula C10H19N3 B13960522 N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)propan-2-amine

N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)propan-2-amine

Cat. No.: B13960522
M. Wt: 181.28 g/mol
InChI Key: FOKGQGGFNIQEBJ-UHFFFAOYSA-N
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Description

N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)propan-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of an imidazole ring substituted with an ethyl group and a propan-2-amine group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)propan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazole compounds. These products have diverse applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with biological membranes, affecting cell signaling pathways and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1H-imidazole
  • 2-methyl-1H-imidazole
  • 4,5-dihydro-1H-imidazole

Uniqueness

N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propan-2-amine groups enhances its solubility and reactivity compared to other imidazole derivatives .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[1-(1-ethylimidazol-2-yl)ethyl]propan-2-amine

InChI

InChI=1S/C10H19N3/c1-5-13-7-6-11-10(13)9(4)12-8(2)3/h6-9,12H,5H2,1-4H3

InChI Key

FOKGQGGFNIQEBJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C)NC(C)C

Origin of Product

United States

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